molecular formula C15H19NO2 B14600142 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- CAS No. 60548-47-2

2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)-

Cat. No.: B14600142
CAS No.: 60548-47-2
M. Wt: 245.32 g/mol
InChI Key: NJCVMQUEWFSPQQ-KHPPLWFESA-N
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Description

2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- is an organic compound that belongs to the class of butenamides. These compounds are characterized by the presence of a butenamide group, which is a derivative of butenoic acid. The (Z)- configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- typically involves the following steps:

    Formation of the butenamide backbone: This can be achieved through the reaction of butenoic acid derivatives with appropriate amines.

    Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions.

    Addition of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Geometric isomerism control: Ensuring the (Z)- configuration might require specific catalysts or reaction conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification steps: Including crystallization, distillation, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- can undergo various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible applications in drug development.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for 2-Butenamide, N-cyclopropyl-3-(4-methoxyphenyl)-2-methyl-, (Z)- would depend on its specific interactions with biological targets. Generally, such compounds might:

    Bind to specific receptors: Affecting signal transduction pathways.

    Inhibit enzymes: Altering metabolic processes.

    Interact with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenamide, N-cyclopropyl-3-(4-hydroxyphenyl)-2-methyl-, (Z)-
  • 2-Butenamide, N-cyclopropyl-3-(4-chlorophenyl)-2-methyl-, (Z)-

Uniqueness

  • Methoxy group : The presence of a methoxy group can significantly alter the compound’s reactivity and biological activity.
  • Geometric isomerism : The (Z)- configuration can lead to different physical and chemical properties compared to the (E)- isomer.

Properties

CAS No.

60548-47-2

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

(Z)-N-cyclopropyl-3-(4-methoxyphenyl)-2-methylbut-2-enamide

InChI

InChI=1S/C15H19NO2/c1-10(11(2)15(17)16-13-6-7-13)12-4-8-14(18-3)9-5-12/h4-5,8-9,13H,6-7H2,1-3H3,(H,16,17)/b11-10-

InChI Key

NJCVMQUEWFSPQQ-KHPPLWFESA-N

Isomeric SMILES

C/C(=C(\C)/C(=O)NC1CC1)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=C(C)C(=O)NC1CC1)C2=CC=C(C=C2)OC

Origin of Product

United States

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